molecular formula C51H82O20 B10771441 kallstroemin D

kallstroemin D

Cat. No.: B10771441
M. Wt: 1015.2 g/mol
InChI Key: JXANHBVHGVNOQZ-UHFFFAOYSA-N
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Description

Kallstroemin D is a natural product classified as a steroidal glycoside. It is isolated from the leaves of Syagrus orinocensis, a plant species belonging to the Arecaceae family . The compound is characterized by its complex structure, which includes multiple sugar moieties attached to a steroidal backbone. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of kallstroemin D involves several steps, starting from the extraction of the compound from natural sources. The leaves of Syagrus orinocensis are subjected to methanolic extraction, followed by solvent-solvent partitioning. The extract is then purified using Sephadex LH-20 chromatography and reversed-phase high-performance liquid chromatography (HPLC) to obtain pure this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction and purification from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Kallstroemin D undergoes various chemical reactions, including:

    Oxidation: The steroidal backbone can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the steroidal core.

    Substitution: The glycosidic bonds can be hydrolyzed or substituted with other sugar moieties under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as various glycoside analogs.

Scientific Research Applications

Kallstroemin D has several scientific research applications, including:

Mechanism of Action

The mechanism of action of kallstroemin D involves its interaction with specific molecular targets, such as chemokine receptors. It has been shown to act as an antagonist of the CXCR3 receptor, which plays a role in the inflammatory process . By blocking the interaction between the receptor and its ligands, this compound can potentially reduce inflammation and tissue damage.

Comparison with Similar Compounds

Uniqueness: Kallstroemin D is unique due to its specific glycosidic structure and its potent activity as a CXCR3 receptor antagonist. Its distinct combination of sugar moieties and steroidal backbone sets it apart from other similar compounds.

Properties

Molecular Formula

C51H82O20

Molecular Weight

1015.2 g/mol

IUPAC Name

2-[2-[4,5-dihydroxy-6-methyl-2-[[3,4,5-trihydroxy-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C51H82O20/c1-21-10-15-50(63-19-21)22(2)34-32(69-50)17-30-28-9-8-26-16-27(11-13-48(26,6)29(28)12-14-49(30,34)7)66-45-42(60)40(58)38(56)33(67-45)20-62-47-44(41(59)37(55)24(4)65-47)70-51(18-31(52)35(53)25(5)68-51)71-46-43(61)39(57)36(54)23(3)64-46/h8,21-25,27-47,52-61H,9-20H2,1-7H3

InChI Key

JXANHBVHGVNOQZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)COC8C(C(C(C(O8)C)O)O)OC9(CC(C(C(O9)C)O)O)OC2C(C(C(C(O2)C)O)O)O)O)O)O)C)C)C)OC1

Origin of Product

United States

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